molecular formula C10H6Cl2N2 B1316775 3,4-Dichloro-6-phenylpyridazine CAS No. 64942-62-7

3,4-Dichloro-6-phenylpyridazine

Cat. No. B1316775
CAS RN: 64942-62-7
M. Wt: 225.07 g/mol
InChI Key: DGKIYVQEFBTNMF-UHFFFAOYSA-N
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Patent
US09150588B2

Procedure details

A mixture of 3,4-dichloro-6-phenylpyridazine (0.53 g) and acetic acid (2.6 mL) was heated under reflux for 5 hr, and the solvent was evaporated under reduced pressure. The residue was neutralized with saturated aqueous sodium hydrogen carbonate solution. The obtained solid was collected by filtration and recrystallized from ethanol to give the title compound (0.20 g).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[Cl:8].C(O)(=[O:17])C>>[Cl:8][C:7]1[C:2](=[O:17])[NH:3][N:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)C1=CC=CC=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(NN=C(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.